molecular formula C11H13Cl2NO4S B288763 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether

2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether

Cat. No. B288763
M. Wt: 326.2 g/mol
InChI Key: JTASGWWOAJVTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether, also known as DMSO2-Ph-OMe, is a chemical compound that has been widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases (PTPs). This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether involves the covalent modification of the active site cysteine residue of PTPs. This modification leads to the inhibition of the enzymatic activity of PTPs, which in turn results in the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether in lab experiments is its high potency and specificity towards PTPs. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using this compound in lab experiments.

Future Directions

There are several future directions for the research on 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether. One potential direction is the development of more potent and selective inhibitors of PTPs based on the structure of 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether. Another direction is the investigation of the therapeutic potential of 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether in various diseases, including cancer, diabetes, and autoimmune disorders. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether is an important area of future research.

Synthesis Methods

The synthesis of 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether involves the reaction of 2,6-dichloro-3-nitrophenol with morpholine in the presence of sodium hydride to form the corresponding nitroso intermediate. This intermediate is then reduced with sodium dithionite to yield the desired compound.

Scientific Research Applications

2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several PTPs, which are enzymes that are involved in the regulation of cellular signaling pathways. Dysregulation of these pathways has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, the inhibition of PTPs by 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether has been proposed as a potential therapeutic strategy for these diseases.

properties

Product Name

2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether

Molecular Formula

C11H13Cl2NO4S

Molecular Weight

326.2 g/mol

IUPAC Name

4-(2,4-dichloro-3-methoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H13Cl2NO4S/c1-17-11-8(12)2-3-9(10(11)13)19(15,16)14-4-6-18-7-5-14/h2-3H,4-7H2,1H3

InChI Key

JTASGWWOAJVTAJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl

Canonical SMILES

COC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl

Origin of Product

United States

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